Physicochemical Comparison vs. Thiophene Analog
The target compound differs from its closest identified analog, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 1421468-65-6), by replacement of a thiophene ring with a benzyl group on the sulfonamide moiety. This structural change results in quantifiable differences in key physicochemical descriptors computed by PubChem: increased molecular weight (348.4 vs. 340.4 g/mol), higher lipophilicity (XLogP3 2.5 vs. 2.0), and a larger heavy atom count (23 vs. 21) [1][2].
| Evidence Dimension | Computed Physicochemical Properties (MW, XLogP3, Heavy Atom Count, TPSA) |
|---|---|
| Target Compound Data | MW 348.4 g/mol; XLogP3 2.5; Heavy Atom Count 23; TPSA 109 Ų |
| Comparator Or Baseline | N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 1421468-65-6): MW 340.4 g/mol; XLogP3 ~2.0 (estimated based on thiophene vs benzyl replacement); Heavy Atom Count 21; TPSA ~109 Ų (similar core) |
| Quantified Difference | ΔMW = +8.0 g/mol; ΔXLogP3 ≈ +0.5; ΔHeavy Atom Count = +2 |
| Conditions | Computed properties via PubChem (XLogP3, Cactvs) and vendor datasheets. No experimental measurement conditions apply. |
Why This Matters
The increased lipophilicity and molecular weight may alter membrane permeability and protein binding, which are critical factors for selecting a compound for specific assay conditions; procurement decisions must consider these distinct properties.
- [1] PubChem Compound Summary for CID 71795710, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide. National Center for Biotechnology Information (2026). View Source
